![molecular formula C19H21N3O7 B1446178 Z-Gly-pro-osu CAS No. 38417-02-6](/img/structure/B1446178.png)
Z-Gly-pro-osu
Overview
Description
Z-Gly-Pro-OSu is a peptide compound . It is also known as Z-glycine N-succinimidyl ester . The empirical formula of Z-Gly-Pro-OSu is C19H21N3O7 , and it has a molecular weight of 403.39 .
Synthesis Analysis
Z-Gly-Pro-OSu is frequently used as a protecting group for amines, where the Z-Gly-Pro-OSu group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular structure of Z-Gly-Pro-OSu is represented by the SMILES stringO=C (N1CCC [C@H]1C (ON2C (CCC2=O)=O)=O)CNC (OCC3=CC=CC=C3)=O
. The empirical formula is C19H21N3O7 . Physical And Chemical Properties Analysis
Z-Gly-Pro-OSu is a white powder . It has a molecular weight of 403.39 . The storage temperature is between 2-8°C .Scientific Research Applications
Enzymology and Biochemistry
Z-Gly-pro-osu: is utilized in enzymatic assays to study the activity of C-terminal peptidyl-L-proline hydrolases . These enzymes, found in organisms like Aspergillus saitoi, play a crucial role in hydrolyzing C-terminal peptidyl-L-proline bonds, which is essential for understanding the metabolism of proline-rich peptides .
Celiac Disease Research
In the context of celiac disease, Z-Gly-pro-osu serves as a substrate for prolyl endopeptidases (PEP) . These enzymes are capable of degrading gluten immunogenic peptides, which are resistant to digestion and trigger immune responses in genetically predisposed individuals. The study of PEP activity using Z-Gly-pro-osu could lead to new therapeutic approaches for celiac disease .
Food Science and Technology
The application of Z-Gly-pro-osu extends to food science, where it’s used to investigate enzymes that can detoxify gluten in food products. This has significant implications for developing gluten-free foods and improving the quality of life for individuals with gluten intolerance or celiac disease .
Microbial Enzyme Research
Z-Gly-pro-osu: is instrumental in identifying and characterizing new microbial enzymes with gluten-degrading capabilities. By serving as a substrate for these enzymes, it aids in the discovery of potential applications in food processing and pharmaceuticals .
Plant Biochemistry
In plant biochemistry, Z-Gly-pro-osu is used to study post-proline cleaving enzymes (PPCEs). These enzymes are similar to mammalian and microbial PEPs and have significant roles in plant metabolism and response to environmental stress .
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7/c23-15-8-9-16(24)22(15)29-18(26)14-7-4-10-21(14)17(25)11-20-19(27)28-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,20,27)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEIDHODHKSHNL-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-pro-osu |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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